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A Comparative Analysis of the Kinase Inhibitor Specificity of NCC007 and PF-670462

For researchers, scientists, and drug development professionals, understanding the precise

specificity of kinase inhibitors is paramount for accurate experimental design and the

development of targeted therapeutics. This guide provides a detailed comparison of the

specificity profiles of two kinase inhibitors, NCC007 and PF-670462, supported by available

experimental data.

Introduction
NCC007 and PF-670462 are both small molecule inhibitors targeting members of the Casein

Kinase 1 (CK1) family, a group of serine/threonine kinases involved in the regulation of

numerous cellular processes, including circadian rhythms. While both compounds are utilized

in circadian rhythm research, their specificity profiles exhibit notable differences. This

comparison guide aims to delineate these differences through a presentation of their primary

targets, potency, and known off-target effects.

Quantitative Data Summary
The following tables summarize the available quantitative data for NCC007 and PF-670462,

focusing on their inhibitory concentrations (IC50) against their primary kinase targets.

Table 1: Inhibitory Activity of NCC007
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Target IC50 (µM)

Casein Kinase Iα (CKIα) 1.8[1]

Casein Kinase Iδ (CKIδ) 3.6[1]

Table 2: Inhibitory Activity of PF-670462

Target IC50 (nM)

Casein Kinase 1ε (CK1ε) 7.7[2], 90[3]

Casein Kinase 1δ (CK1δ) 14[2], 13[3]

Note: Discrepancies in reported IC50 values for PF-670462 may be attributable to variations in

experimental conditions and assay formats between different studies.

Specificity Profile Comparison
NCC007 is identified as a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ

(CKIδ), with IC50 values in the low micromolar range.[1] Currently, comprehensive kinome-

wide specificity data for NCC007 is not widely published, limiting a broader assessment of its

off-target effects.

PF-670462, in contrast, has been more extensively characterized. It is a potent dual inhibitor of

Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with reported IC50 values in the low

nanomolar range.[2][3] While initial reports described PF-670462 as a selective inhibitor with

over 30-fold selectivity against a panel of 42 other kinases, a more extensive kinome scan

revealed a less selective profile.[2][4] A study utilizing the DiscoverRX® KINOMEscan®

platform, which assessed binding to 442 kinases, demonstrated that at a concentration of 10

µM, PF-670462 inhibited 44 kinases by 90% or more.[4] Notable off-targets include pro-

apoptotic kinases such as JNK, p38, and EGFR isoforms.[4] This broader inhibitory action has

led to its characterization as a "very non-selective kinase inhibitor" in some contexts.[4]

Signaling Pathway Context

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medchemexpress.com/ncc007.html
https://www.medchemexpress.com/ncc007.html
https://www.tocris.com/cn/products/pf-670462_3316
https://www.selleckchem.com/products/pf-670462.html
https://www.tocris.com/cn/products/pf-670462_3316
https://www.selleckchem.com/products/pf-670462.html
https://www.benchchem.com/product/b609492?utm_src=pdf-body
https://www.medchemexpress.com/ncc007.html
https://www.benchchem.com/product/b609492?utm_src=pdf-body
https://www.tocris.com/cn/products/pf-670462_3316
https://www.selleckchem.com/products/pf-670462.html
https://www.tocris.com/cn/products/pf-670462_3316
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783656/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Both NCC007 and PF-670462 modulate the circadian rhythm signaling pathway through their

inhibition of CK1 isoforms. CK1δ and CK1ε are key regulators of the core clock proteins

PERIOD (PER) and CRYPTOCHROME (CRY). Phosphorylation of PER proteins by CK1δ/ε

targets them for degradation, thus influencing the period length of the circadian clock. Inhibition

of CK1δ/ε by compounds like PF-670462 leads to the stabilization and nuclear accumulation of

PER proteins, resulting in a lengthening of the circadian period.[5] The involvement of CKIα, a

target of NCC007, in the core circadian clock is also recognized, where it contributes to the

regulation of PER protein stability.
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Caption: Simplified signaling pathway of the core circadian clock, indicating the inhibitory action

of NCC007 and PF-670462 on Casein Kinase 1 (CK1) isoforms.

Experimental Protocols
The determination of kinase inhibitor specificity and potency relies on robust biochemical and

cell-based assays. Below are generalized methodologies for key experiments cited in the

comparison.

Biochemical Kinase Assays (IC50 Determination)
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Biochemical assays are fundamental for determining the direct inhibitory effect of a compound

on a purified kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a

specific kinase by 50% (IC50).

General Procedure:

A purified recombinant kinase is incubated with a specific substrate (peptide or protein)

and a phosphate donor, typically ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).

The inhibitor (NCC007 or PF-670462) is added at a range of concentrations.

The kinase reaction is allowed to proceed for a defined period under optimized conditions

(e.g., temperature, pH, and concentrations of ATP and substrate).

The reaction is terminated, and the amount of phosphorylated substrate is quantified.

Quantification methods can include:

Radiometric assays: Measuring the incorporation of the radiolabel into the substrate.

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to

detect phosphorylation.

Luminescence-based assays: Measuring the amount of ATP remaining after the

reaction (e.g., Kinase-Glo® assay).

The percentage of kinase inhibition is calculated for each inhibitor concentration relative to

a control (e.g., DMSO).

IC50 values are determined by fitting the concentration-response data to a sigmoidal

curve.
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Caption: A generalized workflow for a biochemical kinase assay to determine the IC50 of an

inhibitor.

Kinome-Wide Specificity Profiling (e.g., KINOMEscan®)

To assess the broader selectivity of an inhibitor, kinome-wide screening platforms are

employed.

Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.

General Principle (for KINOMEscan®):

A library of DNA-tagged kinases is used.

Each kinase is individually incubated with the test inhibitor (e.g., PF-670462 at 10 µM) and

an immobilized, active-site directed ligand.

The amount of kinase that binds to the immobilized ligand is quantified using quantitative

PCR (qPCR) of the DNA tag.

If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized

ligand, resulting in a lower qPCR signal.

The results are typically expressed as a percentage of the control (DMSO), with lower

percentages indicating stronger binding of the inhibitor to the kinase.
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Caption: A simplified workflow for kinome-wide specificity profiling using a competitive binding

assay format.
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Conclusion
In summary, while both NCC007 and PF-670462 are valuable tools for studying the role of

Casein Kinase 1 isoforms in cellular processes such as circadian rhythms, their specificity

profiles differ significantly. PF-670462 is a highly potent inhibitor of CK1δ and CK1ε but exhibits

considerable off-target activity at higher concentrations, a critical consideration for interpreting

experimental results. NCC007 is a less potent, dual CKIα and CKIδ inhibitor, for which a

comprehensive off-target profile is not yet publicly available. The choice between these

inhibitors should be guided by the specific research question, the desired isoform selectivity,

and a careful consideration of potential off-target effects. For studies requiring high selectivity

for CK1δ/ε, PF-670462 can be used at low nanomolar concentrations, but caution is warranted

due to its promiscuity at higher concentrations. Further characterization of the kinome-wide

selectivity of NCC007 is needed to fully assess its utility as a specific chemical probe.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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